

Thermal Stability and Decomposition of 1,1-Dimethylguanidine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dimethylguanidine sulfate**

Cat. No.: **B1143327**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of **1,1-Dimethylguanidine sulfate**. Due to the limited availability of specific experimental data for **1,1-Dimethylguanidine sulfate** in public literature, this guide leverages detailed thermal analysis data from closely related guanidinium salts, primarily guanidinium nitrate, to infer potential decomposition behavior. The guide includes a summary of known physical and chemical properties, postulated decomposition pathways, and standardized experimental protocols for conducting thermal analysis.

Introduction to 1,1-Dimethylguanidine Sulfate

1,1-Dimethylguanidine sulfate is an organic salt with the chemical formula $[(\text{CH}_3)_2\text{NC}(\text{NH}_2)\text{NH}]_2 \cdot \text{H}_2\text{SO}_4$. It belongs to the class of guanidine derivatives, which are of significant interest in various industrial and pharmaceutical applications. Understanding the thermal stability and decomposition characteristics of this compound is crucial for ensuring safety during its handling, storage, and use in manufacturing processes, as well as for its application in drug development where it may be a related substance or impurity.^[1]

Physicochemical Properties

A summary of the known physicochemical properties of **1,1-Dimethylguanidine sulfate** is presented in Table 1. The compound is a white to off-white powder and is known to decompose at approximately 300 °C.[1]

Table 1: Physicochemical Properties of **1,1-Dimethylguanidine Sulfate**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₈ N ₆ ·H ₂ SO ₄	[2]
Molecular Weight	272.33 g/mol	[3]
Appearance	White to off-white powder	[4]
Melting Point	~300 °C (with decomposition)	[1]
Purity	≥95% - >98.0%	[2][4]
CAS Number	598-65-2	

Thermal Decomposition Analysis (Based on Analogous Compounds)

Detailed thermal analysis data for **1,1-Dimethylguanidine sulfate** is not readily available in the reviewed scientific literature. Therefore, this section presents data from studies on guanidinium nitrate (GN), a structurally related and well-studied energetic material, to provide insights into the potential thermal decomposition behavior of the sulfate salt.

Studies on guanidinium nitrate reveal a multi-stage decomposition process. The thermal decomposition of GN has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 2: Summary of Thermal Decomposition Data for Guanidinium Nitrate (GN)

Parameter	Value	Conditions	Reference
Decomposition Stages	Two-stage process observed	TGA-FTIR-MS	[5]
Onset Temperature (TGA)	Average extrapolated onset of 580.28 K (307.13 °C)	Heating rates of 5, 10, 15, 20 K/min	[6]
Weight Loss Range	450-700 K (177-427 °C)	TGA	[6]
Activation Energy (Ea)	199 kJ/mol (for nitrate), 191 kJ/mol (for guanidine)	Isothermal heating	[7]
Major Gaseous Products	NH ₃ , N ₂ O, NO ₂ , CO ₂	TGA-FTIR-MS	[5]

The decomposition of guanidinium salts is complex. For guanidinium nitrate, the proposed mechanism involves isomerization followed by a proton transfer in the gas phase to yield nitric acid and guanidine. These intermediates further react to form nitroguanidine, which then dissociates into the final gaseous products.[5]

For **1,1-Dimethylguanidine sulfate**, the hazardous decomposition products formed under fire conditions are expected to include carbon oxides, nitrogen oxides (NOx), and sulphur oxides.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of **1,1-Dimethylguanidine sulfate**, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following provides a general experimental protocol.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

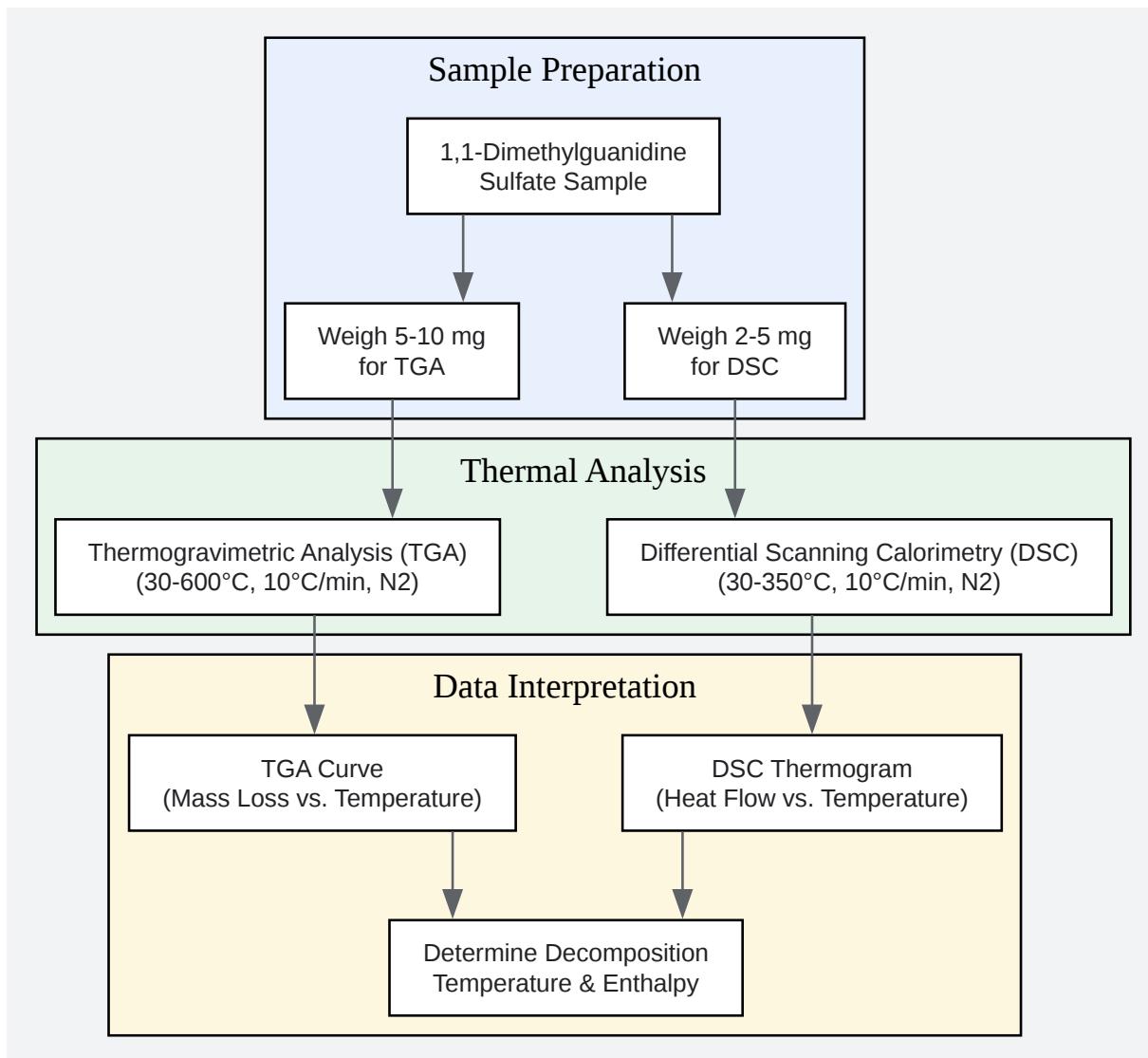
Methodology:

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: Accurately weigh 5-10 mg of **1,1-Dimethylguanidine sulfate** into an appropriate crucible (e.g., alumina).
- Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
- Temperature Program:
 - Equilibrate the sample at a starting temperature of 30 °C.
 - Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
- Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

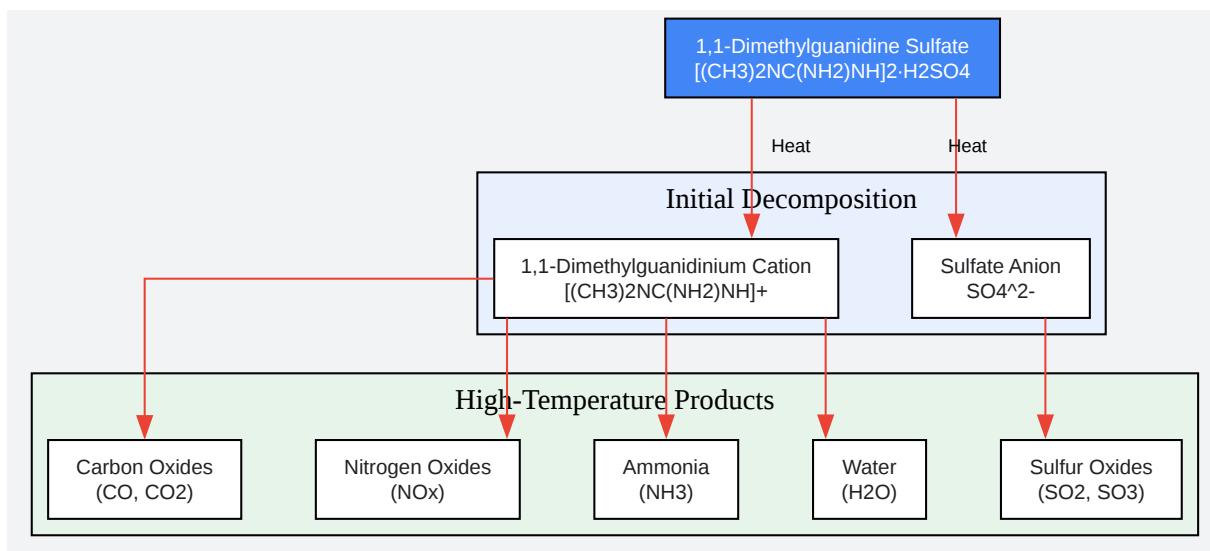

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of **1,1-Dimethylguanidine sulfate** into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
- Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
- Temperature Program:
 - Equilibrate the sample at 30 °C.
 - Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

- Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like **1,1-Dimethylguanidine sulfate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA and DSC analysis.

Proposed Decomposition Pathway

Based on the known decomposition products of guanidinium salts and the chemical structure of **1,1-Dimethylguanidine sulfate**, a plausible, though unverified, decomposition pathway is proposed below. The initial step is likely the dissociation of the salt, followed by the decomposition of the 1,1-dimethylguanidinium cation and the sulfate anion at elevated temperatures.

[Click to download full resolution via product page](#)

Caption: Proposed thermal decomposition pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of **1,1-Dimethylguanidine sulfate** is scarce, analysis of analogous guanidinium salts provides a valuable framework for understanding its potential behavior. The compound is expected to be stable up to approximately 300 °C, after which it will likely undergo a complex decomposition process yielding a variety of gaseous products, including oxides of carbon, nitrogen, and sulfur. For definitive data, it is imperative to conduct detailed thermal analyses, such as TGA and

DSC, following standardized protocols as outlined in this guide. Such studies are essential for the safe handling and effective application of this compound in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-Dimethylguanidine Sulfate | 598-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition characteristics and thermokinetics of guanidine nitrate [journal.buct.edu.cn]
- 7. energetics.chm.uri.edu [energetics.chm.uri.edu]
- To cite this document: BenchChem. [Thermal Stability and Decomposition of 1,1-Dimethylguanidine Sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143327#thermal-stability-and-decomposition-of-1-1-dimethylguanidine-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com